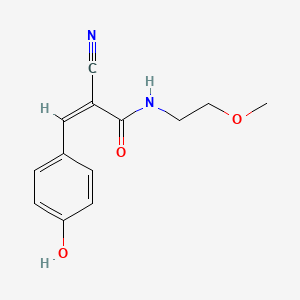
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-tumor properties.
Scientific Research Applications
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been studied extensively for its potential anti-tumor properties. In vitro studies have shown that (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In vivo studies have also demonstrated the anti-tumor effects of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in animal models.
Mechanism of Action
The exact mechanism of action of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood. However, studies have suggested that (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide may inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide may also inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have low toxicity in animal studies, indicating that it may be a safe and effective anti-tumor agent. However, further studies are needed to fully understand the biochemical and physiological effects of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in lab experiments is its potential anti-tumor properties. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide may be a useful tool for studying the mechanisms of tumor growth and developing new anti-cancer therapies. However, one limitation of using (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One area of interest is understanding the exact mechanism of action of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and how it inhibits tumor growth. Another direction is exploring the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, research on the pharmacokinetics and pharmacodynamics of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide may provide valuable information for its clinical use.
Synthesis Methods
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate to form 4-(2-cyanoethyl)phenol. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride to produce the final product, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-7-6-15-13(17)11(9-14)8-10-2-4-12(16)5-3-10/h2-5,8,16H,6-7H2,1H3,(H,15,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBDUBPBZVGIX-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

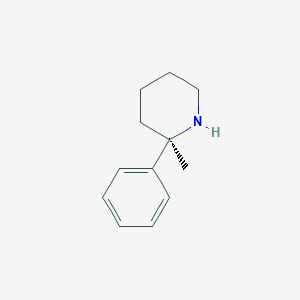

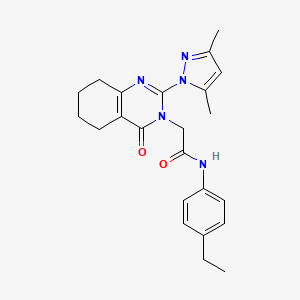
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2719487.png)
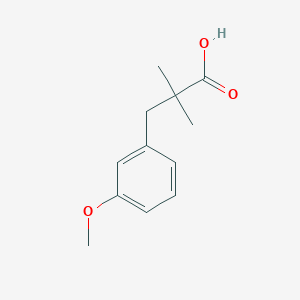

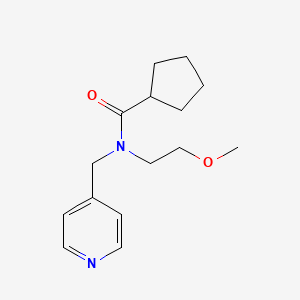
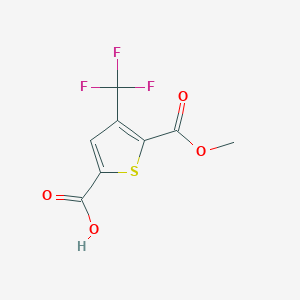
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2719499.png)
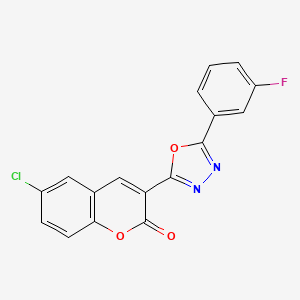
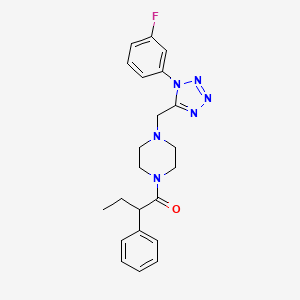
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2719504.png)
![Methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2719505.png)
![3-(1H-benzimidazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2719506.png)